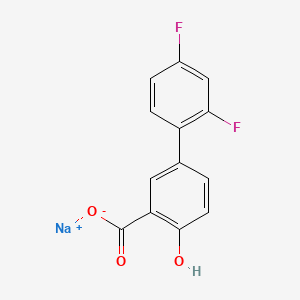

Diflunisal sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

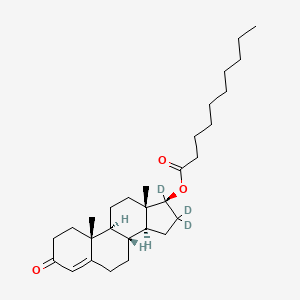

Diflunisal sodium is a nonsteroidal anti-inflammatory drug (NSAID) derived from salicylic acid. It was developed by Merck Sharp & Dohme in 1971 and is primarily used to relieve pain, tenderness, swelling, and stiffness caused by osteoarthritis and rheumatoid arthritis . It is also used for mild to moderate pain from other causes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diflunisal sodium can be synthesized through several steps starting from fluorinated aniline. One common method involves a five-step synthesis consisting of benzene arylation using a Gomberg-Bachmann-Hey reaction, Friedel-Crafts acylation, Bayer-Villiger oxidation, saponification, and finally carbonation of phenol through a Kolbe-Schmitt reaction .

Industrial Production Methods

In industrial settings, this compound is often prepared using a combination of pH-dependent and time-dependent systems. For example, using Eudragit S100 and Eudragit RS100 with diflunisal in a ratio of 2:3:1, respectively, has been shown to be effective for developing a colon-specific delivery system .

Analyse Chemischer Reaktionen

Types of Reactions

Diflunisal sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions.

Reduction: Reduction reactions can be performed using appropriate reducing agents.

Substitution: this compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diflunisal derivatives with altered functional groups, while substitution reactions can introduce new substituents into the diflunisal molecule .

Wissenschaftliche Forschungsanwendungen

Diflunisal sodium has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of NSAID interactions and mechanisms.

Biology: this compound is studied for its effects on cellular processes and its potential as an anti-inflammatory agent.

Medicine: It is used to treat conditions like osteoarthritis, rheumatoid arthritis, and cardiac amyloidosis.

Wirkmechanismus

Diflunisal sodium exerts its effects by inhibiting the production of prostaglandins, which are hormones involved in inflammation and pain . It achieves this by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . Additionally, this compound has been found to inhibit p300 and CREB-binding protein (CBP), which are epigenetic regulators controlling the levels of proteins involved in inflammation and cell growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to diflunisal sodium include:

- Aspirin (acetylsalicylic acid)

- Ibuprofen

- Naproxen

- Diclofenac

Uniqueness

This compound is unique due to its long plasma half-life, which allows for fewer doses per day compared to other NSAIDs . It also has a distinctive mechanism of action involving the inhibition of p300 and CREB-binding protein, which is not commonly seen in other NSAIDs .

Eigenschaften

CAS-Nummer |

84145-00-6 |

|---|---|

Molekularformel |

C13H7F2NaO3 |

Molekulargewicht |

272.18 g/mol |

IUPAC-Name |

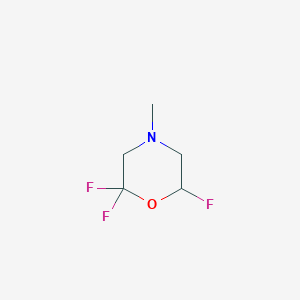

sodium;5-(2,4-difluorophenyl)-2-hydroxybenzoate |

InChI |

InChI=1S/C13H8F2O3.Na/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18;/h1-6,16H,(H,17,18);/q;+1/p-1 |

InChI-Schlüssel |

TWNIMRJXRIWUKA-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)[O-])O.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-Tetrahydro-3-(2-iodoethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13405451.png)

![5-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}methyl)-2-(trifluoromethyl)pyridine](/img/structure/B13405457.png)

![4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13405461.png)

![4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B13405485.png)

![Trisodium;3-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B13405507.png)

![1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine](/img/structure/B13405534.png)